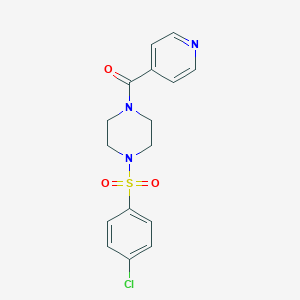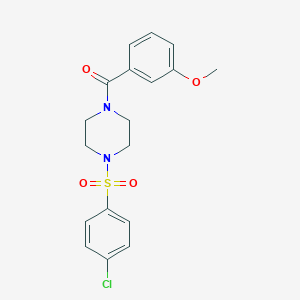![molecular formula C14H20N2O5S B248411 (2,3-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B248411.png)
(2,3-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a methoxy-substituted phenyl ring and a piperazine moiety with a methylsulfonyl group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the 2,3-dimethoxyphenyl precursorCommon reagents used in these reactions include methanesulfonyl chloride, piperazine, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(2,3-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the piperazine ring or the phenyl ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(2,3-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLSULFONYLPHENYL)INDOLE DERIVATIVES: These compounds share the methylsulfonyl group and have similar biological activities.
INDOLE DERIVATIVES: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
(2,3-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is unique due to its combination of a methoxy-substituted phenyl ring and a piperazine moiety with a methylsulfonyl group. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C14H20N2O5S |
|---|---|
Molecular Weight |
328.39 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H20N2O5S/c1-20-12-6-4-5-11(13(12)21-2)14(17)15-7-9-16(10-8-15)22(3,18)19/h4-6H,7-10H2,1-3H3 |
InChI Key |
PMMYBTQSGWTCHF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B248328.png)
![2-(4-CHLOROPHENOXY)-1-[4-(4-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B248329.png)

![(3,4-DIMETHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B248331.png)

![(2-FLUOROPHENYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B248336.png)

![1-{4-[(4-Methoxyphenyl)carbonyl]piperazin-1-yl}-2-(naphthalen-2-yloxy)ethanone](/img/structure/B248339.png)
![2-(4-CHLOROPHENOXY)-1-[4-(2-METHOXYBENZOYL)PIPERAZINO]-1-ETHANONE](/img/structure/B248341.png)
![1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE](/img/structure/B248342.png)
![(2,3-DIMETHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B248343.png)
methanone](/img/structure/B248346.png)

![2-(4-CHLOROPHENOXY)-1-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B248352.png)
